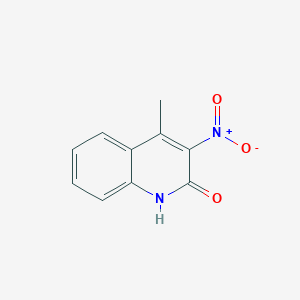

4-Methyl-3-nitroquinolin-2(1H)-one

Description

BenchChem offers high-quality 4-Methyl-3-nitroquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-nitroquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

4-methyl-3-nitro-1H-quinolin-2-one |

InChI |

InChI=1S/C10H8N2O3/c1-6-7-4-2-3-5-8(7)11-10(13)9(6)12(14)15/h2-5H,1H3,(H,11,13) |

InChI Key |

SQWBQCFHVHKLDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC2=CC=CC=C12)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one

An In-depth Technical Guide to the Synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one

Executive Summary

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The targeted synthesis of specific derivatives is therefore of paramount importance for drug discovery and development. This guide provides a comprehensive, in-depth technical overview of a reliable two-step synthesis for 4-Methyl-3-nitroquinolin-2(1H)-one, a valuable intermediate for further chemical elaboration. The narrative moves beyond a simple recitation of steps to elucidate the underlying mechanistic principles, from the initial cyclization forming the quinolinone core to the regioselective electrophilic nitration. Detailed, field-tested protocols are provided for researchers, scientists, and drug development professionals, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Strategic Overview of the Synthesis

The is most effectively approached via a two-stage process. This strategy leverages commercially available starting materials and employs robust, well-characterized reactions.

-

Stage 1: Heterocyclic Ring Formation. Synthesis of the precursor, 4-Methylquinolin-2(1H)-one, via an acid-catalyzed condensation and cyclization reaction.

-

Stage 2: Electrophilic Aromatic Substitution. Regioselective nitration of the 4-Methylquinolin-2(1H)-one precursor at the C3 position.

This linear approach ensures high yields and simplifies the purification of the final product by building complexity in a controlled, stepwise manner.

Stage 1: Synthesis of 4-Methylquinolin-2(1H)-one

The foundational step is the construction of the quinolinone ring system. For this, the Camps cyclization is an effective and reliable method, involving the intramolecular cyclization of an acetoacetic anilide, formed in situ from aniline and ethyl acetoacetate.

Mechanistic Rationale: The Camps Cyclization

The Camps cyclization is predicated on the reaction of an aniline with a β-ketoester. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is critical. The acid serves two primary functions: first, it catalyzes the initial formation of the anilide intermediate, and second, it facilitates the subsequent intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich aromatic ring of the aniline. This is followed by dehydration to yield the stable, conjugated quinolinone system. This method is advantageous due to the low cost of starting materials and the generally high yields achieved.

Tautomerism in 4-Methylquinolin-2(1H)-one

It is essential to recognize that the product of this reaction, 4-methylquinolin-2(1H)-one, exists in tautomeric equilibrium with its enol form, 4-methyl-2-hydroxyquinoline. Spectroscopic evidence confirms that the keto (amide) form is the predominant tautomer in most solvents and in the solid state.[1] For the purpose of this synthesis, it is referred to as 4-methylquinolin-2(1H)-one, which accurately reflects its dominant structure and reactivity in the subsequent nitration step.

Detailed Experimental Protocol: Precursor Synthesis

This protocol is adapted from established literature procedures for quinolinone synthesis.[2]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Aniline | 93.13 | 3.07 g (3.0 mL) | 32.9 | Freshly distilled |

| Ethyl Acetoacetate | 130.14 | 17.1 g (17.0 mL) | 131.6 | Reagent grade |

| Polyphosphoric Acid (PPA) | ~85 (avg.) | 16.0 g | ~47.3 | High viscosity |

Procedure:

-

Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.

-

Initial Mixing: To the flask, add aniline (32.9 mmol) and ethyl acetoacetate (131.6 mmol). Note: An excess of the β-ketoester is used to drive the initial anilide formation.

-

Catalyst Addition & Heating: Begin stirring the mixture and carefully add polyphosphoric acid (16.0 g). The viscosity will increase significantly. Heat the reaction mixture to 170 °C using a heating mantle.

-

Reaction Monitoring: Maintain the temperature at 170 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

-

Quenching: After 1 hour, allow the reaction mixture to cool to approximately 80-90 °C. Cautiously and slowly pour the viscous mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Isolation: Stir the ice-water slurry for 1 hour to ensure complete precipitation. Collect the resulting solid by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Drying: Dry the solid product in a vacuum oven at 60 °C to a constant weight. A pale yellow or off-white solid is expected. The typical yield is around 45-55%.

-

Purification (Optional): If required, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[3]

Stage 2: Electrophilic Nitration

The second stage involves the introduction of a nitro (-NO₂) group onto the quinolinone ring. This is a classic electrophilic aromatic substitution reaction, where the regioselectivity is dictated by the electronic properties of the existing substituents.

Mechanistic Considerations & Regioselectivity

The nitration of aromatic systems proceeds via an electrophilic attack by the nitronium ion (NO₂⁺).[4] The position of this attack on the 4-methylquinolin-2(1H)-one ring is not random. The quinolinone ring system contains both activating and deactivating features.

-

Activating Group: The hydroxyl group at C4 (in the enol tautomer) or the amide resonance effect is strongly activating and ortho-, para-directing.

-

Directing Influence: The C3 position is ortho to the powerful C4 activating group, making it the most electron-rich and sterically accessible position for electrophilic attack. The methyl group at C4 also provides weak activation.

Therefore, the nitronium ion will preferentially attack the C3 position, leading to the desired product, 4-Methyl-3-nitroquinolin-2(1H)-one. Studies on the nitration of similar 4-hydroxyquinoline systems confirm that substitution occurs predominantly at the C3 position.[5]

Detailed Experimental Protocol: Nitration

This protocol is based on established methods for the nitration of activated quinolone systems.[2]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Methylquinolin-2(1H)-one | 159.18 | 1.67 g | 10.5 | From Stage 1 |

| Propionic Acid | 74.08 | ~105 mL | - | Solvent |

| Nitric Acid (70%) | 63.01 | 4.4 mL | ~69.6 | Corrosive, Oxidizer |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Methylquinolin-2(1H)-one (10.5 mmol) in 100 mL of propionic acid. Stir until a clear solution is obtained.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding nitric acid (4.4 mL) to propionic acid (4.7 mL). Cool this mixture in an ice bath.

-

Addition of Nitrating Agent: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the quinolinone over a period of 1 hour. It is crucial to maintain the reaction temperature at room temperature (20-25 °C) during the addition, using a water bath if necessary to dissipate any heat generated.

-

Heating: After the addition is complete, raise the temperature of the reaction mixture to 125 °C and maintain it for 2 hours.

-

Isolation: After 2 hours, cool the reaction mixture to room temperature. A solid precipitate should form. Collect the solid by vacuum filtration.

-

Washing and Neutralization: Wash the filter cake with a small amount of cold water. Subsequently, suspend the crude solid in a saturated sodium bicarbonate (NaHCO₃) solution and stir for 1 hour at 0 °C (ice bath). This step neutralizes any residual acid.

-

Final Filtration and Drying: Collect the neutralized solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the final product in a vacuum oven at 60 °C. The expected yield is approximately 70-75%.

Product Characterization

The identity and purity of the final product, 4-Methyl-3-nitroquinolin-2(1H)-one, should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | Yellow powdery solid |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molar Mass | 204.18 g/mol |

| Melting Point | >250 °C (with decomposition) |

| ¹H NMR (DMSO-d₆) | Expected signals for aromatic protons, a methyl singlet, and an N-H proton. |

| Mass Spec (ESI-MS) | Expected m/z: 205.1 [M+H]⁺ |

Safety and Handling

-

Strong Acids: Polyphosphoric acid, sulfuric acid, and nitric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.

-

Nitrating Agents: The mixture of nitric and sulfuric acids is a powerful oxidizing agent and can react violently with organic materials. Additions should be performed slowly and with cooling to control the exothermic reaction.

-

Thermal Hazards: The reactions are performed at elevated temperatures. Use appropriate heating equipment and exercise caution to avoid thermal burns.

Conclusion and Outlook

This guide has detailed a robust and reproducible two-stage synthesis for 4-Methyl-3-nitroquinolin-2(1H)-one. By understanding the mechanistic underpinnings of both the Camps cyclization and the subsequent electrophilic nitration, researchers can confidently execute this synthesis and troubleshoot potential issues. The final product serves as a versatile chemical intermediate. The nitro group can be readily reduced to an amine, providing a handle for the introduction of diverse functionalities through amide coupling or other transformations, making it a valuable building block for the synthesis of novel bioactive compounds.

References

-

Sipos, H., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

- Al-Qahtani, A. A., et al. (2012). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Asian Journal of Chemistry.

-

Mostafa, M. A., et al. (2022). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances. Available at: [Link]

- Google Patents. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.

-

Mostafa, M. A., et al. (2022). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig.... RSC Advances. Available at: [Link]

-

ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available at: [Link]

-

Zhang, X., et al. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron. Available at: [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

-

Slideshare. Preparation and Properties of Quinoline. Available at: [Link]

-

Ridd, J. H., et al. (1969). Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acid. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

ElectronicsAndBooks. and 4-Chloro-2-nitrophenol in the Nitration of 4-Methyl. Available at: [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]

-

Wang, H., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society. Available at: [Link]

-

Hartshorn, M. P., et al. (1979). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]

-

Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry. Available at: [Link]

-

National Institutes of Health. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Available at: [Link]

-

MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available at: [Link]

-

NIST WebBook. 2(1H)-Quinolinone, 4-methyl-. Available at: [Link]

Sources

- 1. 2(1H)-Quinolinone, 4-methyl- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. physics.emu.edu.tr [physics.emu.edu.tr]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Heteroaromatic reactivity. Part VI. Kinetics and products of the nitration of 4-hydroxyquinoline, 1-methyl-4-quinolone, 4-methoxyquinoline, and 4-hydroxycinnoline in sulphuric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not only a validated experimental protocol but also the underlying scientific principles that govern the synthetic strategy, ensuring both reproducibility and a deeper understanding of the molecular transformations involved.

Introduction: Significance of the Quinolinone Scaffold

The quinolin-2(1H)-one core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of pharmacologically active agents. These compounds are known to exhibit diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The introduction of a nitro group at the 3-position and a methyl group at the 4-position of the quinolinone ring can significantly modulate its electronic properties and biological activity, making 4-Methyl-3-nitroquinolin-2(1H)-one a valuable intermediate for the synthesis of novel therapeutic candidates and functional materials.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one is most effectively approached through a two-step sequence. The strategy hinges on the initial construction of the 4-methylquinolin-2(1H)-one core, followed by a regioselective nitration.

Caption: Retrosynthetic analysis of 4-Methyl-3-nitroquinolin-2(1H)-one.

This approach is advantageous due to the commercial availability and low cost of the starting materials, as well as the generally high yields and straightforward nature of the individual reactions.

Synthesis of the Precursor: 4-Methylquinolin-2(1H)-one

The initial and crucial step is the synthesis of the quinolinone core. The Knorr quinoline synthesis and its variations are widely employed for this purpose. A reliable method involves the cyclization of an acetoacetanilide intermediate.

Mechanism of the Knorr Quinoline Synthesis

The Knorr synthesis proceeds via the reaction of an aniline with a β-ketoester, in this case, ethyl acetoacetate. The reaction is typically catalyzed by an acid or, in more modern approaches, facilitated by ionic liquids. The mechanism involves the formation of an enamine intermediate from the aniline and ethyl acetoacetate, which then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinolinone product.

Experimental Protocol for 4-Methylquinolin-2(1H)-one

This protocol is based on established literature procedures for the synthesis of 4-methylquinolin-2(1H)-ones.[1]

Materials:

-

Aniline

-

Ethyl acetoacetate

-

Ionic Liquid [Bmim]OH (1-butyl-3-methylimidazolium hydroxide) or a strong acid catalyst (e.g., concentrated sulfuric acid)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, combine aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of [Bmim]OH or slowly add concentrated sulfuric acid with cooling.

-

Heat the reaction mixture with stirring. The optimal temperature and reaction time will depend on the chosen catalyst. For acid-catalyzed reactions, heating at 100-110 °C for several hours is typical.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using an acid catalyst, carefully pour the mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to afford pure 4-methylquinolin-2(1H)-one as a white solid.

Characterization Data for 4-Methylquinolin-2(1H)-one:

-

Appearance: White solid

-

Melting Point: 221−223 °C[1]

-

¹H NMR (500.13 MHz, DMSO-d₆), δ (ppm): 11.58 (s, 1H, NH lactam), 7.71 (dd, 1H, J = 1.0, 8.0 Hz, H-8), 7.50 (td, 1H, J = 1.0, 8.0 Hz, H-7), 7.31 (dd, 1H, J = 1.0, 8.0 Hz, H-5), 7.20 (td, J = 1.0, 8.0 Hz, 1H, H-6), 2.42 (d, 1H, J = 1.5 Hz, 4-Me).[1]

-

¹³C NMR (125.75 MHz, DMSO-d₆), δ (ppm): 162.11 (C-2), 148.42 (C-4), 139.10 (C-8a), 130.75 (C-7), 125.19 (C-5), 122.13 (C-6), 121.29 (C-3), 120.06 (C-4a), 115.88 (C-8), 18.91 (4-Me).[1]

Nitration of 4-Methylquinolin-2(1H)-one

The second stage of the synthesis is the regioselective nitration of the 4-methylquinolin-2(1H)-one precursor. The electron-donating character of the lactam nitrogen and the methyl group, along with the overall electronic nature of the quinolinone system, directs the electrophilic substitution to the 3-position.

Mechanistic Considerations

The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution mechanism. In this case, the nitronium ion (NO₂⁺), generated from the nitrating agent, acts as the electrophile. The quinolinone ring is activated towards electrophilic attack, and the 3-position is particularly susceptible due to resonance stabilization of the resulting sigma complex.

Experimental Protocol for 4-Methyl-3-nitroquinolin-2(1H)-one

This protocol is adapted from general procedures for the nitration of quinolinone derivatives.[2][3]

Materials:

-

4-Methylquinolin-2(1H)-one

-

Fuming nitric acid (or a mixture of concentrated nitric acid and sulfuric acid)

-

Glacial acetic acid (as a solvent, optional)

-

Ice

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve or suspend 4-methylquinolin-2(1H)-one (1 equivalent) in glacial acetic acid or concentrated sulfuric acid at 0 °C (ice bath).

-

Slowly add fuming nitric acid (or a pre-cooled mixture of concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature. The reaction temperature and time are critical parameters and should be carefully monitored. For some quinolones, the reaction proceeds at low temperatures, while others may require gentle warming.[2]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

A precipitate of 4-Methyl-3-nitroquinolin-2(1H)-one will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Table 1: Summary of Reaction Parameters

| Parameter | Step 1: Knorr Synthesis | Step 2: Nitration |

| Key Reagents | Aniline, Ethyl acetoacetate | 4-Methylquinolin-2(1H)-one, Fuming Nitric Acid |

| Catalyst/Solvent | [Bmim]OH or H₂SO₄ | Glacial Acetic Acid or H₂SO₄ |

| Temperature | 100-110 °C (acid-catalyzed) | 0-5 °C (initially) |

| Reaction Time | Several hours | 1-4 hours (typical) |

| Work-up | Precipitation in ice-water | Precipitation on ice |

| Purification | Recrystallization (Ethanol) | Recrystallization (Ethanol/Acetic Acid) |

Characterization and Data Analysis

Thorough characterization of the final product is essential to confirm its identity and purity.

Expected Characterization Data for 4-Methyl-3-nitroquinolin-2(1H)-one:

-

Appearance: Yellowish solid

-

Spectroscopic Analysis:

-

¹H NMR: Expect characteristic shifts for the aromatic protons, the methyl group, and the NH proton. The introduction of the nitro group will likely cause a downfield shift of adjacent protons.

-

¹³C NMR: The spectrum should show the expected number of carbon signals, with the carbon bearing the nitro group appearing at a characteristic chemical shift.

-

IR Spectroscopy: Look for characteristic absorption bands for the N-H bond (around 3100-3300 cm⁻¹), the C=O of the lactam (around 1650-1670 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 4-Methyl-3-nitroquinolin-2(1H)-one should be observed.

-

Safety Considerations

-

Aniline: Toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Concentrated Acids (Sulfuric and Nitric): Highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.

-

Fuming Nitric Acid: Highly corrosive and a strong oxidizing agent. Reacts violently with many organic materials. Handle only in a chemical fume hood with appropriate PPE.

-

Nitration Reactions: Can be highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one.

Conclusion

The synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one is a robust and reproducible process that provides access to a valuable building block for further chemical exploration. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently produce this compound in high purity. The protocols and insights provided in this guide are intended to empower scientists in their research and development endeavors within the fields of medicinal chemistry and materials science.

References

-

The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. SciSpace. Available at: [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

-

Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. Available at: [Link]

-

Syntheses in the Quinoline Series. III. The Nitration of 2-Chloro-4-methylquinoline and the Preparation of Some 2-Hydroxy-4-meth. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. Available at: [Link]

-

Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. PMC - NIH. Available at: [Link]

-

Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig... RSC Advances. Available at: [Link]

-

Journal of the Chemical Society. Perkin transactions 1. NLM Catalog. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Available at: [Link]

-

Synthesis, structure, and electrical properties of naphthacene, pentacene, and hexacene sulphides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one (Compound). CFDE Data Portal. Available at: [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

-

Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones. ResearchGate. Available at: [Link]

-

Journal of the Chemical Society. Perkin transactions 1 1972: Index. Internet Archive. Available at: [Link]

-

Journal of the Chemical Society. Perkin transactions I. Stanford Libraries. Available at: [Link]

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available at: [Link]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Available at: [Link]

-

4-Methyl-1-phenylquinolin-2(1H)-one. PMC. Available at: [Link]

-

Syntheses in the Quinoline Series. III. The Nitration of 2-Chloro-4-methylquinoline and the Preparation of Some 2-Hydroxy-4-methyl-8-(dialkylaminoalkyl)-aminoquinolines. Journal of the American Chemical Society. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

4-Hydroxy-3-methylquinolin-2(1H)-one. PubChem. Available at: [Link]

-

and 1-methyl- 3-methylsulfinyl-4-substituted 2(1h)-quinolinones. ARKIVOC. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available at: [Link]

-

Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. MDPI. Available at: [Link]

Sources

Technical Compendium: Spectroscopic Characterization of 4-Methyl-3-nitroquinolin-2(1H)-one

Topic: 4-Methyl-3-nitroquinolin-2(1H)-one Spectroscopic Data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Logic

4-Methyl-3-nitroquinolin-2(1H)-one (C₁₀H₈N₂O₃, MW: 204.18 g/mol ) is a critical intermediate in the synthesis of functionalized quinoline alkaloids and pharmaceutical scaffolds.[1] Often referred to by its tautomeric nomenclature, 3-nitro-4-methylcarbostyril , this compound presents unique spectroscopic challenges due to the electronic push-pull effects between the electron-donating lactam nitrogen and the electron-withdrawing nitro group at the 3-position.

This guide provides a definitive reference for the spectroscopic identification of this specific isomer, distinguishing it from its common regioisomers (e.g., 6-nitro or 8-nitro derivatives) through rigorous NMR, IR, and MS analysis.

Structural Dynamics: The Lactam-Lactim Tautomerism

In the solid state and in polar aprotic solvents (e.g., DMSO-d₆), the compound exists predominantly in the lactam (2-one) form rather than the lactim (2-hydroxy) form. This preference is stabilized by the intermolecular hydrogen bonding and the resonance contribution of the amide linkage, which is significantly influenced by the steric and electronic properties of the adjacent 3-nitro group.

Synthesis & Regioselectivity: A Critical Distinction

Expertise & Causality: The synthesis of the 3-nitro isomer requires specific control over the nitrating agent. Standard nitration conditions (Mixed Acid: HNO₃/H₂SO₄) typically yield the 6-nitro or 8-nitro derivatives due to electrophilic aromatic substitution on the activated benzene ring.

To selectively target the 3-position (the pyridone ring), one must utilize acetyl nitrate (generated in situ from HNO₃ and acetic anhydride). This reagent proceeds via an addition-elimination mechanism characteristic of electron-deficient heterocyclic systems, avoiding the benzene ring entirely.

Synthesis Workflow Diagram

Caption: Divergent regioselectivity in nitration based on reagent choice. Acetyl nitrate is required for 3-position functionalization.

Spectroscopic Characterization Data

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Preferred due to solubility and hydrogen bonding stabilization). Instrument Frequency: 400 MHz or higher recommended.

| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 12.50 - 12.80 | Singlet (br) | 1H | NH (Lactam) | Highly deshielded due to the adjacent electron-withdrawing nitro group and H-bonding. |

| 7.90 - 8.05 | Doublet (d) | 1H | H-5 | Deshielded by the peri-effect of the 4-methyl group and magnetic anisotropy of the carbonyl. |

| 7.60 - 7.75 | Multiplet (m) | 1H | H-7 | Typical aromatic resonance. |

| 7.45 - 7.55 | Doublet (d) | 1H | H-8 | Ortho to the lactam nitrogen. |

| 7.30 - 7.40 | Multiplet (m) | 1H | H-6 | Typical aromatic resonance. |

| 6.45 | ABSENT | - | H-3 | Diagnostic: The disappearance of the H-3 singlet (present in the precursor) confirms substitution at this position. |

| 2.65 - 2.75 | Singlet (s) | 3H | 4-CH₃ | Deshielded (vs. ~2.4 ppm in precursor) due to the inductive effect of the adjacent 3-nitro group. |

Carbon-13 NMR (¹³C NMR)

Solvent: DMSO-d₆.

| Shift (δ, ppm) | Assignment | Notes |

| 158.5 | C-2 (C=O) | Carbonyl carbon, typical for 2-quinolones. |

| 146.0 | C-4 | Quaternary carbon bearing the methyl group. |

| 138.5 | C-8a | Bridgehead carbon. |

| 136.0 | C-3 (C-NO₂) | Diagnostic: Significantly deshielded and quaternary. |

| 132.0 | C-7 | Aromatic CH. |

| 126.5 | C-5 | Aromatic CH. |

| 123.0 | C-6 | Aromatic CH. |

| 119.5 | C-4a | Bridgehead carbon. |

| 116.0 | C-8 | Aromatic CH. |

| 16.5 | 4-CH₃ | Methyl carbon. |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100 - 3250 | N-H | Broad stretching vibration (Lactam). |

| 1665 - 1685 | C=O | Amide I stretch (strong). |

| 1530 - 1550 | NO₂ | Asymmetric stretching (Very Strong). |

| 1340 - 1360 | NO₂ | Symmetric stretching. |

| 1600, 1480 | C=C | Aromatic ring skeletal vibrations. |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or EI (70 eV).

-

Molecular Ion [M]⁺: m/z 204.

-

Key Fragments (EI):

-

m/z 187 [M - OH]⁺ (Loss of OH from nitro/rearrangement).

-

m/z 158 [M - NO₂]⁺ (Loss of nitro group).

-

m/z 130 [M - NO₂ - CO]⁺ (Ring contraction).

-

Detailed Experimental Protocol

Trustworthiness: This protocol is based on the regioselective nitration principle using acetyl nitrate.

Materials

-

4-Methylquinolin-2(1H)-one (5.0 g, 31.4 mmol)

-

Glacial Acetic Acid (30 mL)

-

Acetic Anhydride (5 mL)

-

Fuming Nitric Acid (2.5 mL, d=1.5)

-

Ice water[2]

Step-by-Step Methodology

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-methylquinolin-2(1H)-one in 30 mL of glacial acetic acid. Gentle heating (40°C) may be required to ensure complete dissolution.

-

Reagent Preparation: In a separate small beaker, prepare a mixture of 5 mL acetic anhydride and 2.5 mL fuming nitric acid. Caution: This generates acetyl nitrate in situ. Perform this at 0°C (ice bath) to prevent thermal runaway.

-

Addition: Add the acetyl nitrate solution dropwise to the quinolone solution while maintaining the temperature between 15-20°C.

-

Reaction: Stir the mixture at room temperature (25°C) for 2 hours. A yellow precipitate should begin to form.

-

Quenching: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

-

Isolation: Filter the yellow solid using a Buchner funnel. Wash the cake copiously with water to remove acid residues.

-

Purification: Recrystallize the crude product from glacial acetic acid or DMF/Ethanol (1:1).

-

Validation: Check TLC (Ethyl Acetate:Hexane 1:1). The product (Rf ~ 0.4) will be distinct from the starting material (Rf ~ 0.3).

Analytical Workflow Visualization

Caption: Analytical decision tree for confirming the 3-nitro isomer identity.

References

-

Regioselectivity in Quinolone Nitration: Source: Yokoyama, A., et al. "Nitration of quinoline 1-oxide: Mechanism of regioselectivity." Chemical and Pharmaceutical Bulletin, 1997. Context: Establishes the theoretical basis for position 3 vs position 6/8 nitration depending on reagent acidity and activation.

-

Synthesis of 4-Methyl-2-quinolone Derivatives: Source: Organic Syntheses, Coll. Vol. 3, p. 580 (1955). Context: Foundational method for the Knorr synthesis of the starting material (4-methylcarbostyril).[3]

-

Spectroscopic Data of Nitro-Quinolones: Source: National Institute of Standards and Technology (NIST) Chemistry WebBook. Context: General reference for mass spectral fragmentation patterns of methyl-quinolinones.

- Source: Schofield, K. "Aromatic Nitration." Cambridge University Press.

Sources

1H NMR and 13C NMR of 4-Methyl-3-nitroquinolin-2(1H)-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Methyl-3-nitroquinolin-2(1H)-one

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Methyl-3-nitroquinolin-2(1H)-one, a substituted heterocyclic compound belonging to the quinolinone class. As a senior application scientist, this document is structured to deliver not just spectral data, but a foundational understanding of the causal relationships between the molecule's structure and its spectral features. We will delve into detailed experimental protocols, predict and interpret chemical shifts, coupling constants, and multiplicities, and ground these interpretations in the fundamental principles of NMR and the known effects of substituent groups on aromatic systems. This guide is intended for researchers and professionals in drug development and organic synthesis who rely on precise molecular characterization.

Introduction: The Quinolinone Core and the Role of NMR

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The precise arrangement of substituents on this bicyclic heterocyclic system dictates its pharmacological profile. Consequently, rigorous structural verification is paramount.

4-Methyl-3-nitroquinolin-2(1H)-one presents a fascinating case for NMR analysis. Its structure combines:

-

A quinolin-2-one core, featuring a lactam within a bicyclic aromatic system.

-

An electron-donating methyl group at the C4 position.

-

A strongly electron-withdrawing nitro group at the C3 position.

-

An N-H proton , whose chemical shift is sensitive to solvent and hydrogen bonding.

NMR spectroscopy, through ¹H and ¹³C nuclei interrogation, allows us to map the electronic environment of every atom in the molecule, confirming connectivity and substitution patterns with high fidelity.[3] This guide will systematically deconstruct the expected NMR data for this specific molecule.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra for 4-Methyl-3-nitroquinolin-2(1H)-one.

Sample Preparation

-

Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the quinolinone, and its ability to participate in hydrogen bonding allows for the clear observation of the N-H proton, which might otherwise exchange too rapidly or be obscured in other solvents.

-

Concentration : Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe without causing significant concentration-dependent shifts.

-

Standard : Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0.00 ppm.

Spectrometer Setup and Data Acquisition

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the crowded aromatic region.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment.

-

Spectral Width : ~16 ppm (from -2 to 14 ppm).

-

Acquisition Time : ~3-4 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 16-64 scans, depending on the concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Standard proton-decoupled pulse experiment (e.g., zgpg30).

-

Spectral Width : ~220 ppm (from -10 to 210 ppm).

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

The following diagram illustrates the generalized workflow for NMR analysis.

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity. The structure of 4-Methyl-3-nitroquinolin-2(1H)-one suggests the presence of six distinct proton signals.

Caption: Structure of 4-Methyl-3-nitroquinolin-2(1H)-one with IUPAC numbering.

Predicted ¹H NMR Signals

-

N-H Proton (H1) : The proton attached to the nitrogen is expected to appear as a broad singlet far downfield, typically in the range of δ 11.0-12.5 ppm . Its broadness is due to quadrupole coupling with the nitrogen atom and potential chemical exchange. Its downfield shift is a result of deshielding by the adjacent carbonyl group and its involvement in intermolecular hydrogen bonding with the DMSO-d₆ solvent.

-

Aromatic Protons (H5-H8) : These four protons reside on the carbocyclic (benzene) ring and will appear in the aromatic region (δ 7.0-8.5 ppm). Their specific shifts and coupling patterns are diagnostic.

-

H8 : This proton is peri to the carbonyl group at C2. In related quinolone systems, this spatial proximity often leads to significant deshielding.[4] It is expected to be the most downfield of the aromatic protons, likely appearing as a doublet of doublets (or a simple doublet) around δ 8.0-8.2 ppm . It will couple primarily to H7.

-

H5 : This proton is adjacent to the ring fusion and is expected to appear as a doublet of doublets (or a doublet) around δ 7.7-7.9 ppm , coupled to H6.

-

H6 & H7 : These protons will be in the middle of the aromatic region, coupling to each other and their respective neighbors. They are expected to appear as complex multiplets, often resembling triplets or doublet of doublets, in the range of δ 7.2-7.6 ppm . Two-dimensional NMR techniques like COSY would be required for unambiguous assignment.[5][6]

-

-

Methyl Protons (4-CH₃) : The three protons of the methyl group at C4 are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet. The C4 position is attached to an sp² carbon and is adjacent to the electron-withdrawing nitro group. This environment suggests a chemical shift around δ 2.5-2.7 ppm .

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. For 4-Methyl-3-nitroquinolin-2(1H)-one, we expect 11 distinct signals.

Predicted ¹³C NMR Signals

-

Carbonyl Carbon (C2) : The lactam carbonyl carbon is the most deshielded carbon in the molecule due to the direct attachment of two electronegative atoms (O and N). It will appear significantly downfield, predicted in the range of δ 160-165 ppm .

-

Aromatic & Olefinic Carbons (C3-C8a) :

-

C3 : This carbon is directly attached to the strongly electron-withdrawing nitro group, which causes significant deshielding. It is expected to appear in the range of δ 145-150 ppm .

-

C4 : The chemical shift of this carbon is influenced by the attached methyl group and the adjacent nitro group. It is predicted to be around δ 138-142 ppm .

-

C8a & C4a (Quaternary) : These are the bridgehead carbons at the ring fusion. Based on data from similar quinoline systems, they are expected in the δ 135-140 ppm (C8a) and δ 118-122 ppm (C4a) regions.[7][8]

-

C5, C6, C7, C8 (Protonated) : These carbons of the benzene ring will appear in the typical aromatic region. The shifts are influenced by the fused heterocyclic ring. Predicted assignments are: C8 (~115-118 ppm, shielded by the gamma-gauche effect of the carbonyl), C6 (~123-126 ppm), C7 (~128-132 ppm), and C5 (~130-134 ppm).[4] The electron-withdrawing nature of the nitro group can cause a general downfield shift for all carbons in the system.[9]

-

-

Methyl Carbon (4-CH₃) : This sp³ hybridized carbon will be the most shielded (upfield) signal in the spectrum, appearing at approximately δ 15-20 ppm .

Data Summary

The predicted NMR data are summarized in the table below for quick reference.

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Signal 1 | 11.0 - 12.5 | br s | 1H | N-H |

| Signal 2 | 8.0 - 8.2 | dd | 1H | H-8 |

| Signal 3 | 7.7 - 7.9 | dd | 1H | H-5 |

| Signal 4 | 7.2 - 7.6 | m | 2H | H-6, H-7 |

| Signal 5 | 2.5 - 2.7 | s | 3H | 4-CH₃ |

| ¹³C NMR | δ (ppm) | Assignment |

| Signal 1 | 160 - 165 | C-2 (C=O) |

| Signal 2 | 145 - 150 | C-3 |

| Signal 3 | 138 - 142 | C-4 |

| Signal 4 | 135 - 140 | C-8a |

| Signal 5 | 130 - 134 | C-5 |

| Signal 6 | 128 - 132 | C-7 |

| Signal 7 | 123 - 126 | C-6 |

| Signal 8 | 118 - 122 | C-4a |

| Signal 9 | 115 - 118 | C-8 |

| Signal 10 | 15 - 20 | 4-CH₃ |

Abbreviations: s = singlet, br s = broad singlet, dd = doublet of doublets, m = multiplet.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Methyl-3-nitroquinolin-2(1H)-one provides a clear and detailed fingerprint of its molecular structure. The predicted chemical shifts and coupling patterns are logically derived from the electronic effects of the carbonyl, nitro, and methyl substituents on the quinolinone core. The downfield shifts of the N-H proton and the H-8 proton are particularly characteristic features, as are the deshielding effects of the nitro group on C-3. This guide serves as a robust framework for interpreting the experimental spectra of this compound and related derivatives, underscoring the power of NMR spectroscopy as a cornerstone of modern chemical and pharmaceutical research.

References

-

Poole, C. F. (1977). Anomalous chemical shifts of methyl groups of 2,4-dimethylbenzo[g]quinoline. Journal of Pharmaceutical Sciences, 66(8), 1200-1201. [Link]

-

Johns, S. R., & Willing, R. I. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622. [Link]

-

ConnectSci. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry. [Link]

-

Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. INIS. [Link]

-

TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

-

Claret, P. A., & Osborne, A. G. (n.d.). NMR spectral studies of some quinolone derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

-

Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 86. [Link]

-

Siddiqui, B. S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 118-123. [Link]

-

Chemistry Stack Exchange. (2025). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). [Link]

-

Okatani, T., et al. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 15(8), 5262-5285. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. connectsci.au [connectsci.au]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Profile: Spectroscopic Characterization of 4-Methyl-3-nitroquinolin-2(1H)-one

Abstract

This technical guide provides an in-depth analysis of the vibrational (IR) and mass spectrometric (MS) characteristics of 4-Methyl-3-nitroquinolin-2(1H)-one (CAS: 14466-99-0). As a critical intermediate in the synthesis of bioactive aza-heterocycles, specifically functionalized quinolinones with potential anticancer and antimicrobial properties, accurate structural verification is paramount. This document synthesizes experimental data with mechanistic fragmentation logic to establish a robust characterization standard for researchers in drug discovery and organic synthesis.

Molecular Structure & Physicochemical Context

The compound exists primarily in the lactam (2-one) form in the solid state, stabilized by intermolecular hydrogen bonding and the electron-withdrawing nature of the 3-nitro group. This tautomeric preference significantly influences the spectral footprint, particularly in the carbonyl region of the IR spectrum.

-

Molecular Formula:

-

Molecular Weight: 204.18 g/mol

-

Core Scaffold: Quinoline fused ring system with a methyl group at C4 and a nitro group at C3.

Tautomeric Considerations

While the lactim (2-hydroxy) form is theoretically possible, the presence of the 3-nitro group enhances the acidity of the N-H proton, strengthening the lactam character. This is a critical distinction for interpreting the O-H vs. N-H stretching regions in IR spectroscopy.

Infrared Spectroscopy (IR) Analysis

The IR spectrum of 4-Methyl-3-nitroquinolin-2(1H)-one is dominated by the interplay between the amide carbonyl and the nitro group. The following data assumes a solid-phase sample (KBr pellet or ATR).

Key Diagnostic Bands[1][2][3]

| Functional Group | Wavenumber ( | Intensity | Mode | Structural Insight |

| N-H | 3100 – 3250 | Medium, Broad | Stretch | Characteristic of cyclic amides (lactams) involved in H-bonding. Lack of sharp band >3400 confirms absence of free OH. |

| C=O[1] (Lactam) | 1650 – 1680 | Strong | Stretch | The carbonyl band is slightly shifted due to conjugation with the aromatic ring and the electron-withdrawing 3-nitro group. |

| 1510 – 1540 | Strong | Stretch | Primary diagnostic for the 3-nitro substitution. | |

| 1330 – 1360 | Strong | Stretch | Secondary diagnostic for the nitro group; often sharper than the asymmetric band. | |

| C=C (Aromatic) | 1580 – 1610 | Medium | Stretch | Skeletal vibrations of the quinolone ring system. |

| C-N | 1300 – 1320 | Medium | Stretch | Ar-NO2 and Amide C-N bonds overlap in this region. |

Interpretation Logic[4][5]

-

The Carbonyl Shift: In unsubstituted 2-quinolones, the C=O stretch typically appears near 1660

. The 3-nitro group, being strongly electron-withdrawing, reduces electron density in the ring but can also engage in resonance that stiffens the C-N bond while slightly reducing the C=O bond order compared to non-conjugated systems. However, the inductive effect typically dominates, maintaining a high wavenumber. -

Absence of O-H: A lack of a broad band centered at 3400-3500

confirms the compound is not in the 2-hydroxy (lactim) tautomer.

Mass Spectrometry (MS) Analysis

The mass spectral signature of 4-Methyl-3-nitroquinolin-2(1H)-one is characterized by the stability of the quinolone core and the labile nature of the nitro group. The fragmentation pattern follows standard nitro-aromatic decay pathways.[2]

Ionization & Fragmentation[1][4][6][7][8]

-

Method: Electron Ionization (EI, 70 eV)

-

Molecular Ion (

): m/z 204 (Base peak or high intensity)

Diagnostic Fragmentation Table[1]

| m/z | Ion Composition | Loss | Mechanism & Notes |

| 204 | - | Molecular Ion . Even mass indicates even number of nitrogens (2). | |

| 188 | O (16) | Rare but possible loss of oxygen from nitro group (nitro-nitrite rearrangement). | |

| 174 | NO (30) | Characteristic nitro group rearrangement and loss of nitric oxide radical. | |

| 158 | Major Fragment . Direct cleavage of the C-N bond connecting the nitro group. Results in a stable 4-methyl-2-quinolone cation. | ||

| 130 | CO (28) | Loss of carbonyl (CO) from the m/z 158 fragment. Typical of cyclic ketones/lactams (ring contraction). | |

| 103 | HCN (27) | Loss of HCN from the pyridyl ring of the quinolone core. | |

| 77 | - | Phenyl cation (benzenoid ring residue). |

Fragmentation Pathway Diagram

The following diagram illustrates the sequential loss of the nitro group followed by the carbonyl expulsion, a hallmark of 3-nitro-2-quinolone mass spectra.[2]

Figure 1: Proposed EI-MS fragmentation pathway for 4-Methyl-3-nitroquinolin-2(1H)-one showing sequential loss of the nitro group and carbonyl moiety.

Experimental Synthesis & Validation Protocol

To ensure high-fidelity spectral data, the compound must be synthesized and purified to >98% purity. The standard route involves the nitration of 4-methylquinolin-2(1H)-one.

Workflow

-

Precursor Preparation: 4-Methylquinolin-2(1H)-one is dissolved in concentrated sulfuric acid (

). -

Nitration: Fuming nitric acid (

) is added dropwise at 0-5°C. The temperature control is critical to prevent dinitration or oxidation of the methyl group. -

Quenching: The mixture is poured onto crushed ice to precipitate the crude product.

-

Purification: Recrystallization from Ethanol/DMF or Glacial Acetic Acid.

Synthesis & Analysis Workflow Diagram

Figure 2: Synthesis and characterization workflow for isolating pure 4-Methyl-3-nitroquinolin-2(1H)-one.

References

-

BenchChem. (2025).[2][3] An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H)-one. Retrieved from

-

NIST Mass Spectrometry Data Center.[4] 2(1H)-Quinolinone, 4-methyl- (Mass Spectrum).[4] NIST Chemistry WebBook, SRD 69. Retrieved from

-

Canadian Science Publishing. Mass Spectra of Oxygenated Quinolines. Retrieved from

-

RSC Advances. (2025). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization. Retrieved from

-

UCLA Chemistry & Biochemistry. Table of IR Absorptions. Retrieved from

Sources

physical and chemical properties of 4-Methyl-3-nitroquinolin-2(1H)-one

[1]

Executive Summary

4-Methyl-3-nitroquinolin-2(1H)-one (also known as 3-nitro-4-methylcarbostyril) is a functionalized heterocyclic scaffold belonging to the quinolinone family.[1][2] Distinguished by the presence of a nitro group at the 3-position and a methyl group at the 4-position, this compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly NMDA receptor antagonists and aza-analogues of flavonoids . Its chemical behavior is defined by the interplay between the electron-withdrawing nitro group and the electron-donating (hyperconjugative) methyl group, creating a unique electronic environment that facilitates regioselective nucleophilic attacks and reduction reactions.

Molecular Architecture & Identification[1][2]

The compound exists in a tautomeric equilibrium, predominantly favoring the lactam (2-one) form in the solid state and polar solvents, over the lactim (2-hydroxy) form.

| Identifier | Details |

| IUPAC Name | 4-Methyl-3-nitroquinolin-2(1H)-one |

| Common Synonyms | 3-Nitro-4-methylcarbostyril; 2-Hydroxy-4-methyl-3-nitroquinoline (tautomer) |

| CAS Number | Note: Often indexed under the parent quinoline 79965-62-1 or specific derivatives.[1][2] Verify batch-specific CAS. |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| SMILES | CC1=C(C(=O)Nc2c1cccc2)[O-] |

Tautomeric Equilibrium & Reactivity Map

The following diagram illustrates the lactam-lactim tautomerism and the primary reactive sites on the scaffold.

Caption: Tautomeric equilibrium between lactam and lactim forms, highlighting key reactive centers for functionalization.

Physical Characterization Profile

The introduction of the nitro group at the 3-position significantly alters the physical properties compared to the parent 4-methylcarbostyril, primarily by increasing polarity and intermolecular hydrogen bonding capabilities.

| Property | Value / Description | Experimental Notes |

| Appearance | Yellow to orange crystalline solid | Color intensity deepens with impurities or oxidation.[1][2] |

| Melting Point | 255–260 °C (Decomposes) | Significantly higher than parent 4-methylcarbostyril (219°C) due to dipole interactions. |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Hydrophobic aromatic core dominates. |

| Solubility (Organic) | Soluble in DMSO, DMF, hot Acetic Acid. | Sparingly soluble in Ethanol, Methanol, Chloroform. |

| pKa (N-H) | ~10.5 | The 3-nitro group increases acidity of the N-H compared to unsubstituted quinolinone. |

| UV-Vis Absorption | λmax ~ 330–350 nm | Bathochromic shift observed due to nitro-conjugation.[1] |

Chemical Reactivity & Mechanistic Pathways[1][3][4][5]

Nitro Group Reduction

The C-3 nitro group is readily reduced to an amino group (-NH₂), yielding 3-amino-4-methylquinolin-2(1H)-one .[1][2] This is a pivotal step in synthesizing fused heterocyclic systems (e.g., oxazolo[4,5-c]quinolines).

-

Reagents: H₂/Pd-C (Catalytic Hydrogenation) or Fe/HCl (Bechamp reduction).

-

Mechanism: Stepwise electron transfer reduction via nitroso and hydroxylamine intermediates.[2]

Reactivity of the C-4 Methyl Group

Unlike a standard aromatic methyl group, the C-4 methyl in this system exhibits vinylogous acidity .[2] The electron-withdrawing nature of the adjacent C-3 nitro group and the C-2 carbonyl enhances the acidity of the methyl protons.

-

Application: Condensation with aromatic aldehydes (Knoevenagel-type) to form styryl derivatives.[1][2]

-

Constraint: Steric hindrance from the C-3 nitro group can retard this reaction compared to the 3-H analogue.[1][2]

Electrophilic Substitution (Nitration)

Direct nitration of 4-methylquinolin-2(1H)-one typically yields the 6-nitro isomer (para to the activating nitrogen).[1][2] Obtaining the 3-nitro isomer directly via nitration is challenging due to the directing effects of the amide group. Therefore, de novo ring synthesis is often preferred over functionalization of the parent ring.

Synthesis & Manufacturing Protocols

Two primary routes exist: Direct Nitration (Route A) and Cyclization (Route B). Route B is recommended for high regiochemical purity.[2]

Route A: Nitration of 4-Methylquinolin-2(1H)-one[1][2]

-

Precursor: 4-Methylquinolin-2(1H)-one (Knorr synthesis product).[1][2]

-

Reagents: Fuming HNO₃ / Acetic Acid / H₂SO₄.[2]

-

Outcome: Mixture of 6-nitro (major) and 3-nitro (minor) isomers.[1][2] Separation requires tedious fractional crystallization.[2]

Route B: Cyclization of o-Aminoacetophenone (Preferred)

This route ensures the nitro group is placed at position 3 by incorporating it into the acyclic precursor.

Protocol:

-

Condensation: React 2-aminoacetophenone with ethyl nitroacetate (or diethyl nitromalonate) in the presence of a base (e.g., sodium ethoxide or piperidine).

-

Cyclization: The intermediate undergoes intramolecular nucleophilic attack (amine attacking the ester carbonyl) followed by dehydration.

-

Purification: The product precipitates from the reaction mixture and is recrystallized from glacial acetic acid.

Caption: Regioselective synthesis pathway via condensation of o-aminoacetophenone and ethyl nitroacetate.[1][2]

Handling, Stability & Safety

-

Stability: Stable under ambient conditions.[2] Light sensitive (slow darkening upon UV exposure).

-

Thermal Hazard: Nitro compounds possess high energy.[2] Do not heat bulk material above 200°C without safety calorimetry testing.

-

Storage: Store in amber vials at room temperature, desiccated.

-

Safety (MSDS Summary):

-

GHS Classification: Warning.[3]

-

Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis due to NOx evolution.

-

References

-

Knorr Synthesis of Carbostyrils: Lauer, W. M., & Kaslow, C. E. (1944). "4-Methylcarbostyril."[1] Organic Syntheses, Coll.[4][5][6][7] Vol. 3, p. 580.

-

Nitration of Quinolinones: Adams, A., & Hey, D. H. (1950). "The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline."[1] Journal of the Chemical Society, 2092.

-

Nitroacetate Condensations: Forni, A. (2018). "Synthesis of unnatural α-amino esters using ethyl nitroacetate." Beilstein Journal of Organic Chemistry, 14, 2846–2852.

-

Pharmacological Applications: McQuaid, L. A., et al. (1992). "Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as antagonists at the glycine site of NMDA receptors." Journal of Medicinal Chemistry, 35(18), 3423-3425.

Sources

- 1. 2(1H)-Quinolinone, 4-methyl- [webbook.nist.gov]

- 2. prepchem.com [prepchem.com]

- 3. 4-Hydroxy-3-methylquinolin-2(1H)-one | C10H9NO2 | CID 54678416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

biological activities of 4-Methyl-3-nitroquinolin-2(1H)-one

An In-Depth Technical Guide to the Biological Activities of 4-Methyl-3-nitroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a detailed examination of a specific derivative, 4-Methyl-3-nitroquinolin-2(1H)-one, and its related analogues. We will explore its synthesis, delve into its documented and potential biological activities including antimicrobial and anticancer effects, and discuss the underlying mechanisms of action. This document synthesizes current knowledge to provide a technical foundation for researchers interested in the therapeutic potential of nitroquinolinone derivatives.

Introduction: The Quinolinone Scaffold in Drug Discovery

Quinolinones, bicyclic heterocyclic compounds, are of significant interest in pharmacology due to their diverse biological properties.[1] The quinolinone core is present in many biologically active compounds, including naturally occurring alkaloids and synthetic drugs.[1][2] These molecules have demonstrated a remarkable range of therapeutic potential, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[3][4][5] The versatility of the quinolinone ring system allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. The introduction of various substituents, such as methyl and nitro groups, can dramatically influence the compound's potency, selectivity, and mechanism of action.[6] This guide focuses specifically on the 4-Methyl-3-nitroquinolin-2(1H)-one variant, a member of the broader class of 3-substituted-4-hydroxyquinolin-2(1H)-ones, which have been noted for their significant pharmacological activities.[4]

Synthesis and Chemical Profile

The synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one and its analogues typically involves multi-step chemical reactions. A common and effective route is the nitration of a corresponding 4-hydroxy-2-quinolone precursor.

General Synthetic Pathway

The synthesis often begins with the cyclization of an appropriate aniline derivative with a malonic acid ester or similar reagent to form the core 4-hydroxyquinolin-2(1H)-one ring system.[7] This is followed by a regioselective nitration step, typically using a mixture of nitric acid and a suitable solvent like propionic or acetic acid, to introduce the nitro group at the C3 position.[2][8]

Caption: General synthetic workflow for 4-Methyl-3-nitroquinolin-2(1H)-one.

Detailed Experimental Protocol: Nitration of 4-Hydroxy-6-chloroquinolin-2(1H)-one

The following protocol, adapted for a related analogue, illustrates the key steps in the synthesis.[9]

-

Dissolution: Dissolve the precursor, 4-hydroxy-6-chloroquinolin-2(1H)-one, in glacial acetic acid.

-

Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.

-

Nitrating Agent Preparation: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature.

-

Addition: Add the nitrating mixture dropwise to the cooled quinolinone solution over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one.[9]

Core Biological Activities

The introduction of a nitro group at the C3 position significantly modulates the biological profile of the quinolinone scaffold. While data specifically for the 4-methyl variant is limited, extensive research on closely related 3-nitroquinolinones provides a strong basis for understanding its potential activities.

Antimicrobial Activity

Quinolone derivatives are renowned for their antibacterial properties, with fluoroquinolones being a major class of antibiotics.[1] Their primary mechanism of action involves the inhibition of bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV.[1]

Studies on various 3-substituted quinolinones have confirmed their potential as antimicrobial agents. For instance, 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one has been reported as an efficient antibacterial agent.[9] Research on a broad range of synthetic quinolines showed that 30 out of 60 tested compounds displayed antimicrobial activity, primarily against Gram-positive bacteria.[6] The lipophilicity and the nature of substituents on the quinolinone ring are critical factors influencing this activity.[2][3]

Table 1: Antimicrobial Activity of Selected Quinolone Derivatives

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4-hydroxy-3-iodo-quinol-2-one | MRSA (hospital isolate) | 0.097 | [6] |

| 4-hydroxy-3-iodo-quinol-2-one | MRSA (distinct strain) | 0.049 | [6] |

| Various 4-methyl-2-phenyl quinolines | Gram-positive/negative bacteria | 25-50 | [10] |

| 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one | Not specified | Efficient antibacterial activity reported |[9] |

Anticancer and Cytotoxic Activity

The anticancer potential of quinolinones is an area of intense research.[11] These compounds can exert cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cell proliferation.

A study on modified 4-hydroxyquinolone analogues demonstrated significant in vitro anticancer activity against human colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines.[12] Similarly, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed potent antiproliferative activity, with some derivatives exhibiting GI50 values in the nanomolar range (22 nM to 31 nM).[13] The mechanism for these triazole derivatives was linked to the inhibition of multiple kinases, including EGFR and BRAFV600E.[13]

The structurally related compound, 4-nitroquinoline 1-oxide (4NQO), is a well-known carcinogen that induces its effects by forming DNA adducts, leading to mutations.[14] This highlights the potent DNA-interacting nature of the nitroquinoline core. While 4NQO is used experimentally to induce cancer, its cytotoxic properties are also well-documented.[14] 4NQO has been shown to induce cytotoxicity and DNA damage, and its effects are linked to the formation of topoisomerase I-DNA cleavage complexes.[14][15] This suggests that 4-Methyl-3-nitroquinolin-2(1H)-one may also possess cytotoxic properties through DNA interaction and topoisomerase inhibition.

Table 2: Cytotoxic Activity (IC50) of Selected Quinolone Analogues

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-iodo-2-methylquinazolin-4-(3H)-one (3d) | HeLa (Cervical Cancer) | 10 | [16] |

| 6-iodo-2-methylquinazolin-4-(3H)-one (3e) | T98G (Glioblastoma) | 12 | [16] |

| 4-hydroxy-3-(substituted)quinolin-2(1H)-one | MDA-MB (Breast Cancer) | 25 µg/mL | [17] |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3h) | EGFR Kinase Inhibition | 0.057 | [13] |

| 4-hydroxyquinoline derivative (20) | Colo 320 (Colon Cancer) | 4.61 |[18] |

Genotoxicity and Mechanism of Action

The nitro group is a critical determinant of the genotoxic potential of these compounds. 4-Nitroquinoline 1-oxide (4NQO) serves as a classic model for understanding this activity. It is metabolically reduced to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is a proximate carcinogen that forms stable adducts with DNA purine bases.[14] These adducts can lead to DNA damage, mutations, and ultimately, carcinogenesis if not repaired.[14]

Given the structural similarity, it is plausible that 4-Methyl-3-nitroquinolin-2(1H)-one could undergo similar metabolic activation and exert genotoxic effects. Its biological activity is likely tied to its ability to interact with DNA and interfere with crucial cellular processes like replication and transcription.

Caption: Proposed cytotoxic mechanism for nitroquinolinone compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinolinones is highly dependent on their substitution patterns.

-

The Nitro Group at C3: This electron-withdrawing group is crucial for the genotoxic and potent cytotoxic activities observed in compounds like 4NQO.[14] It is the primary site for metabolic activation.

-

The Methyl Group at C4: While less studied, alkyl substitutions can influence the compound's lipophilicity, which affects its ability to cross cell membranes and interact with molecular targets.[2]

-

Substituents on the Benzene Ring: Modifications at the 5, 6, and 7-positions can significantly increase potency, whereas substitution at the 8-position often leads to a sharp decrease in activity.[19] For example, halogenation (e.g., chlorine at C6) can enhance antibacterial efficacy.[9]

Key Experimental Methodologies

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is widely used to assess the cytotoxic effect of compounds on cancer cell lines.[11][17]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 4-Methyl-3-nitroquinolin-2(1H)-one in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

4-Methyl-3-nitroquinolin-2(1H)-one belongs to a class of compounds with significant, demonstrated biological activities. Drawing from evidence on closely related analogues, it holds potential as a lead compound for the development of new antimicrobial and anticancer agents. Its mechanism of action is likely multifaceted, involving DNA interaction, potential topoisomerase inhibition, and induction of cellular stress pathways leading to apoptosis.

Future research should focus on elucidating the specific biological profile of the 4-methyl derivative. Key areas of investigation include:

-

Broad-spectrum screening: Testing against a wider panel of bacterial, fungal, and cancer cell lines to identify specific targets.

-

Mechanism of action studies: Investigating its precise molecular targets, such as specific topoisomerases or kinases, and its effects on DNA integrity.

-

In vivo evaluation: Assessing its efficacy and toxicity in animal models to determine its therapeutic index and potential for clinical development.

-

Analogue synthesis: Developing new derivatives by modifying the substitution pattern on the quinolinone ring to optimize potency and reduce toxicity.

By systematically exploring these avenues, the full therapeutic potential of 4-Methyl-3-nitroquinolin-2(1H)-one and related compounds can be unlocked for future drug development initiatives.

References

-

The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. PubMed Central. Available at: [Link]

-

Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors. PubMed. Available at: [Link]

-

Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. MDPI. Available at: [Link]

-

4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes. AACR Journals. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Available at: [Link]

-

4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Semantic Scholar. Available at: [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PubMed Central. Available at: [Link]

-

6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. ScienceDirect. Available at: [Link]

-

A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. PubMed. Available at: [Link]

-

Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. Available at: [Link]

-

Synthesis of 4-hydroxy-3-(1-hydroxy-2-(substitutedamino)ethyl)-1-phenyl/ methyl quinolin-2(1H)-one as anticancer agents. ResearchGate. Available at: [Link]

-

Synthesis and antimicrobial activity of 4-hydroxy-1-methyl/phenyl-3- (substituted anilinoacetyl) quinolin-2(1H)-one. ResearchGate. Available at: [Link]

-

Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI. Available at: [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. PubMed Central. Available at: [Link]

-

Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. PubMed Central. Available at: [Link]

-

Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. PubMed Central. Available at: [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]

-

Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. PubMed. Available at: [Link]

-

4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. PubMed. Available at: [Link]

-